Dibromoacetyl bromide

Description

Historical Academic Perspectives on Dibromoacetyl Bromide

Early Preparative and Characterization Studies

Historically, the synthesis of bromoacetyl saccharides, which are related to this compound, involved reactions with D-glucose, D-mannose, and α-lactose using bromine as a raw material. researchgate.net Optimal conditions for these syntheses were determined to be low initial temperatures, with specific reaction temperatures for different saccharides to achieve good yields. researchgate.net The characterization of these resulting bromoacetylsaccharides was confirmed through elemental analysis and 1H NMR spectroscopy. researchgate.net

Investigations into Isomerism and Structural Relationship with Related Compounds

The study of structural isomers is fundamental in organic chemistry. For instance, the molecular formula C₅H₁₁Br has eight structural isomers, which can be named according to the IUPAC system and classified as primary, secondary, or tertiary bromides. While this example does not directly involve this compound, it highlights the principles of isomerism that are applicable to halogenated organic compounds.

In a related context, the structural analysis of chloroacetyl chloride, a compound analogous to bromoacetyl bromide, has been studied using gas-phase electron diffraction. These studies revealed the existence of anti and gauche conformers, with the anti form being more stable. This type of conformational analysis is crucial for understanding the three-dimensional structure and reactivity of acyl halides like this compound.

Significance of this compound in Advanced Chemical Synthesis

Fundamental Role as an Acylating Agent in Organic Transformations

Bromoacetyl bromide, a closely related compound, is a versatile acylating agent used in various organic transformations. sigmaaldrich.com It is employed to convert amines into azido (B1232118) acetamides and to synthesize precursors for metal-based drugs. sigmaaldrich.comsigmaaldrich.com For example, it reacts with p-arsanilic acid to form 4-(2-bromoacetylamino)benzenearsonic acid, a key intermediate in the synthesis of the drug PENAO. sigmaaldrich.comsigmaaldrich.com Furthermore, it is used to produce bifunctional quaternizing agents from cystamine (B1669676) dihydrochloride (B599025) and to synthesize various ionic liquids. sigmaaldrich.comsigmaaldrich.com The reactivity of bromoacetyl bromide in these transformations underscores the role of the bromoacetyl group in facilitating the formation of new chemical bonds.

Utility in the Introduction of Dibromoacetyl Moieties into Complex Molecules

The introduction of a dibromoacetyl group into a molecule can be a key step in the synthesis of complex chemical structures. The general procedure for synthesizing ω-bromoacylamides involves the reaction of an ω-bromoacyl chloride or bromide, such as this compound, with an amine in the presence of pyridine (B92270). wiley-vch.de This reaction is typically carried out in dichloromethane (B109758) at low temperatures. wiley-vch.de The resulting ω-bromoacylamides can then be converted to ω-azidoacylamides by reacting them with sodium azide (B81097) in DMSO. wiley-vch.de This two-step process demonstrates a practical method for incorporating the dibromoacetyl moiety, which can then be further functionalized.

For instance, bromoacetyl bromide has been used in the synthesis of benzodiazepinones, where it reacts with a naphthyl derivative to form a bromoacetamide intermediate, which subsequently cyclizes to form the desired lactam. researchgate.net It is also utilized in the synthesis of piperazinedione-based peptide mimetic substrates. researchgate.net In this context, a protected amino acid derivative is reacted with bromoacetyl bromide to generate an intermediate that is later converted into the final piperazinedione structure through ammonolysis and intramolecular nucleophilic substitution. researchgate.net These examples highlight the utility of this compound in the construction of heterocyclic and peptide-based molecular frameworks.

Structure

3D Structure

Properties

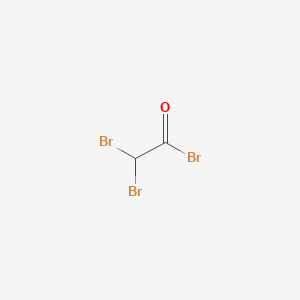

IUPAC Name |

2,2-dibromoacetyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr3O/c3-1(4)2(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQYFFYVHXLAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168489 | |

| Record name | Dibromoacetyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681-24-9 | |

| Record name | 2,2-Dibromoacetyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1681-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromoacetyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001681249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromoacetyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromoacetyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dibromoacetyl Bromide

Early Academic Preparative Routes

Historical records detailing the specific synthesis of dibromoacetyl bromide through the direct bromination of monobromoacetyl bromide are not extensively documented in readily available academic literature. However, based on established principles of organic reactions, a plausible route can be inferred. The alpha-bromination of acyl halides, a reaction analogous to the well-known Hell-Volhard-Zelinsky halogenation of carboxylic acids, provides a conceptual framework for this transformation.

Synthesis via Bromination of Monobromoacetyl Bromide

The synthesis of this compound from monobromoacetyl bromide involves the substitution of the remaining alpha-hydrogen atom with a bromine atom. This reaction would likely proceed through the formation of an enol intermediate, which then attacks molecular bromine. A catalyst, such as phosphorus tribromide (PBr₃), would have been a common choice in early synthetic chemistry to facilitate this type of transformation. The catalyst reacts with the starting acyl bromide to form an enolizable intermediate, which is then brominated.

BrCH₂COBr + Br₂ → Br₂CHCOBr + HBr

Reaction Conditions and Optimized Parameters in Historical Context

In a historical context, the optimization of such a reaction would have been largely empirical, relying on the adjustment of reaction times, temperatures, and reagent stoichiometry to maximize the yield of the desired dibrominated product while minimizing side reactions and the formation of tribromoacetyl bromide.

A hypothetical set of reaction parameters, based on similar historical bromination reactions, is presented below. It is important to note that these are inferred conditions and not from a specific documented historical procedure for this exact reaction.

| Parameter | Historical Inferred Condition | Rationale |

| Brominating Agent | Molecular Bromine (Br₂) | The most common and readily available brominating agent during the early periods of organic synthesis. |

| Catalyst | Phosphorus Tribromide (PBr₃) | A classic catalyst for the alpha-halogenation of carbonyl compounds, facilitating enolization. |

| Solvent | Neat (no solvent) or inert solvent like CCl₄ | The reaction could be run without a solvent, or in an inert solvent that would not react with the highly reactive species involved. |

| Temperature | Elevated temperatures (reflux) | To overcome the activation energy for the bromination of the less reactive monobromoacetyl bromide. |

| Reaction Time | Several hours to overnight | To ensure complete conversion and allow for the relatively slow reaction to proceed. |

| Work-up | Distillation | To separate the desired this compound from the starting material, catalyst, and any byproducts. |

Contemporary Synthetic Approaches and Potential Optimization Strategies (Inferred)

Modern synthetic chemistry offers a range of more efficient and selective methods that could be applied to the synthesis of this compound. These approaches would likely focus on the use of alternative brominating agents and catalysts to improve reaction control and yield.

Potential contemporary strategies could involve:

N-Bromosuccinimide (NBS): The use of NBS as a brominating agent in the presence of a radical initiator (like AIBN) or a light source could offer a milder and more selective method for alpha-bromination compared to molecular bromine. This would likely be performed in an inert solvent such as carbon tetrachloride or dichloromethane (B109758).

Photobromination: Direct photobromination with molecular bromine in an inert solvent could provide a more controlled reaction, potentially minimizing over-bromination.

Catalyst Optimization: Exploring different Lewis acid catalysts beyond PBr₃ could lead to improved reaction rates and selectivity.

Reactivity and Reaction Mechanisms of Dibromoacetyl Bromide

Electrophilic Reactivity Profiles of the Carbonyl Center

The carbonyl carbon in dibromoacetyl bromide is a potent electrophilic center. The high electronegativity of the oxygen atom and the bromine atom of the acyl bromide group results in a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles. The presence of the two additional bromine atoms on the adjacent carbon further enhances this electrophilicity through an inductive effect, withdrawing electron density from the carbonyl center.

While specific kinetic data for the electrophilic reactivity of this compound is not extensively documented in publicly available literature, its reactivity can be inferred to be greater than that of simpler acyl bromides like acetyl bromide. This is due to the cumulative electron-withdrawing effects of the three bromine atoms. This heightened electrophilicity makes this compound a valuable reagent in various organic syntheses, particularly in reactions where a highly reactive acylating agent is required.

Table 1: Comparison of Electrophilicity in Acyl Halides (Qualitative)

| Compound | Structural Features | Expected Relative Electrophilicity of Carbonyl Carbon |

| Acetyl bromide | Single bromine on carbonyl carbon | Baseline |

| Bromoacetyl bromide | One bromine on alpha-carbon | Higher than acetyl bromide |

| This compound | Two bromines on alpha-carbon | Significantly higher than bromoacetyl bromide |

The enhanced electrophilicity of the carbonyl center in this compound facilitates reactions with a wide range of nucleophiles, including alcohols, amines, and carbanions. These reactions typically proceed through a nucleophilic acyl substitution mechanism.

Nucleophilic Attack and Substitution Reaction Pathways

The primary reaction pathway for this compound involves nucleophilic attack at the electrophilic carbonyl carbon, followed by the departure of the bromide ion as a good leaving group. This two-step addition-elimination mechanism is characteristic of nucleophilic acyl substitution.

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the bromide ion (Br⁻), which is an excellent leaving group.

This reactivity is harnessed in the synthesis of various organic compounds. For instance, this compound can be employed in the synthesis of esters, amides, and other carbonyl derivatives. While specific examples utilizing this compound are not as prevalent in the literature as those for bromoacetyl bromide, its utility in constructing complex molecules, such as heterocyclic compounds, can be inferred. The reaction of this compound with binucleophilic reagents can lead to the formation of five- or six-membered rings, which are common structural motifs in pharmaceuticals and agrochemicals.

Facilitative Role of Geminal Bromine Atoms in Chemical Transformations

One key role of the geminal bromine atoms is to provide additional reactive sites within the molecule. Following the initial acylation reaction, the alpha-carbon, now part of the newly formed structure, is activated for subsequent nucleophilic substitution reactions. The bromine atoms on this carbon are good leaving groups, allowing for the introduction of other functional groups. This sequential reactivity makes this compound a useful building block for creating highly functionalized molecules.

For example, in the synthesis of certain heterocyclic systems, the initial acylation by this compound can be followed by an intramolecular cyclization, where a nucleophilic center within the same molecule displaces one or both of the geminal bromine atoms.

Furthermore, the presence of the geminal bromines can influence the stereochemical outcome of reactions at the alpha-carbon, although detailed studies on this aspect for this compound are scarce. In analogous systems, the steric bulk and electronic effects of geminal halogens can direct the approach of incoming nucleophiles.

Applications of Dibromoacetyl Bromide in Complex Organic Synthesis

Acylation Reactions for Diverse Substrates

Acylation reactions are fundamental transformations in organic chemistry, and dibromoacetyl bromide serves as a potent acylating agent. It readily reacts with a variety of nucleophiles to introduce the dibromoacetyl moiety.

This compound is particularly effective for the acylation of nucleophilic functional groups such as amines. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. A general procedure for the acylation of an amine involves reacting it with this compound in a suitable solvent, often in the presence of a base like pyridine (B92270) to neutralize the hydrogen bromide byproduct. wiley-vch.de

For instance, this compound has been used in the synthesis of N-substituted 2,4-thiazolidinediones through an intramolecular nucleophilic substitution pathway. researchgate.net It has also been employed in the acylation of aminobenzene derivatives, such as in the synthesis of N,N'-di-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl-1,2,3-triazol-4-ylmethylamide)-N”-(2-bromoacetamido)-5-aminobenzene-1,3-dicarboxamide. In this synthesis, the aminobenzene derivative is treated with bromoacetyl bromide in dichloromethane (B109758) with triethylamine (B128534) as the base. nih.gov

The introduction of the dibromoacetyl group provides a reactive handle for further synthetic transformations, making it a key step in the synthesis of more complex molecules.

Synthetic Transformations for Polyfunctionalized Organic Intermediate Formation

The use of this compound in organic synthesis facilitates the formation of polyfunctionalized organic intermediates. By introducing the dibromoacetyl group, chemists can create molecules with multiple reactive sites, which can then be selectively modified in subsequent steps.

The dibromoacetyl group itself contains two bromine atoms and a carbonyl group, all of which can participate in various reactions. The bromine atoms can be substituted by other nucleophiles, and the carbonyl group can undergo typical carbonyl chemistry. This multifunctionality makes intermediates bearing the dibromoacetyl group valuable precursors for the synthesis of a wide range of target molecules.

For example, the synthesis of substituted coumarins, resorcinols, and carbazoles bearing dibromoacetyl moieties, as will be discussed in the following sections, all rely on the initial introduction of this functional group to create a versatile intermediate.

Construction of Specialized Chemical Scaffolds and Derivatives

This compound is instrumental in the construction of specialized chemical scaffolds that are of interest in medicinal chemistry and materials science.

While the synthesis of coumarin (B35378) derivatives bearing a single bromoacetyl group is well-documented, the synthesis of substituted coumarin derivatives specifically bearing dibromoacetyl moieties using this compound is not extensively reported in the reviewed literature. The common approach to bromoacetylated coumarins involves the bromination of 3-acetylcoumarins using various brominating agents. nih.govsemanticscholar.orgresearchgate.netnih.gov

This compound has been successfully employed in the derivatization of resorcinol (B1680541) systems. A notable example is the synthesis of 2-bromo-4,6-bis(dibromoacetyl)resorcinol. researchgate.net In this synthesis, the resorcinol core is acylated with this compound, leading to a highly functionalized molecule with multiple bromine atoms and acetyl groups. The crystal structure of this compound has been determined, confirming the successful incorporation of the dibromoacetyl moieties. researchgate.net Such derivatives are of interest for their potential applications in the development of new materials and biologically active compounds.

| Compound Name | Molecular Formula |

| 2-bromo-4,6-bis(dibromoacetyl)resorcinol | C10H5Br5O4 |

The carbazole (B46965) scaffold is a key structural motif in many biologically active compounds. This compound has been utilized in the synthesis of carbazole derivatives. For example, bromoacetyl derivatives of bridged carbazoles have been synthesized and shown to possess antibacterial activity. nih.gov The synthesis of N-bromoacetyl derivatives of dibromocarbazoles has also been reported, with the resulting compounds exhibiting antibacterial properties. researchgate.net These syntheses often involve the reaction of a carbazole precursor with bromoacetyl bromide in a suitable solvent such as dimethylformamide (DMF). nih.gov

| Compound Name | Precursor | Reagent |

| 1-bromoacetyl-1,2,3,4-tetrahydrocarbazole | 1,2,3,4-tetrahydrocarbazole | Bromoacetyl bromide |

| 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone | 6-bromo-1,2,3,4-tetrahydro-9H-carbazole | Bromoacetyl bromide |

| N-bromoacetyl-5,8-dibromo-5,6-dihydro(3,2-a)carbazole | 5,8-dibromo-5,6-dihydro(3,2-a)carbazole | Bromoacetyl bromide |

General Intermediacy in Complex Molecule Synthesis

This compound (C₂HBr₃O) is a highly reactive chemical intermediate utilized in organic synthesis for the introduction of a dibromoacetyl moiety and as a brominating agent. Its structure, featuring two bromine atoms on the α-carbon and a bromine atom in the acyl bromide functional group, confers significant electrophilicity, making it a potent reagent for reaction with various nucleophiles. cymitquimica.com This reactivity is harnessed in multi-step synthetic sequences to build more complex molecular architectures.

The primary role of this compound as a synthetic intermediate stems from its ability to act as an acylating and brominating agent. Due to its high reactivity, particularly towards nucleophiles like amines and alcohols, it serves as a precursor for a range of downstream products. cymitquimica.com The mechanism of its reactions often involves nucleophilic attack at the electrophilic carbonyl carbon, leading to the formation of new amide or ester bonds.

One of the key applications of this compound is in the synthesis of other functionalized intermediates. For instance, it is used in the conversion of amines into azido (B1232118) acetamides, which are themselves valuable building blocks in medicinal chemistry and other areas of organic synthesis. It also serves as a reagent in the preparation of bromoacetyl compounds and certain types of ionic liquids.

Furthermore, this compound can function as a powerful brominating agent, particularly for substrates like ketones and phosphonates. In these reactions, the compound delivers bromine atoms to the target molecule, a crucial step in the synthesis of many halogenated natural products and pharmaceuticals.

The utility of this compound as an intermediate is summarized in the following table, which details its primary applications in the synthesis of more complex structures.

| Application Type | Substrate Class | Product Class | Significance in Complex Synthesis |

| Acylation | Amines | Dibromoacetamides | Precursors for further functionalization, e.g., to azido acetamides. |

| Acylation | Alcohols | Dibromoacetates | Introduction of a reactive dibromoacetyl handle for subsequent transformations. |

| Bromination | Ketones | α-Bromoketones | Key intermediates for the synthesis of heterocycles and other complex targets. |

| Bromination | Phosphonates | α-Bromophosphonates | Building blocks for olefination reactions and synthesis of modified phosphonates. |

| Intermediate Synthesis | Amines | Azido Acetamides | Versatile intermediates for bio-conjugation and pharmaceutical synthesis. |

| Intermediate Synthesis | N/A | Ionic Liquids | Used as catalysts or specialized solvents in further synthetic steps. |

Advanced Characterization and Spectroscopic Analysis of Dibromoacetyl Bromide Derivatives

Structural Elucidation via X-ray Crystallography of Containing Systems

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of dibromoacetyl bromide that can be crystallized, this technique can provide unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions.

Key Information Obtainable from X-ray Crystallography:

Molecular Confirmation: Unambiguous verification of the covalent structure.

Stereochemistry: Determination of the relative and absolute configuration of chiral centers, if any.

Conformational Analysis: Precise measurement of torsion angles to define the molecule's shape.

Intermolecular Forces: Identification of hydrogen bonds, halogen bonds, and other non-covalent interactions that govern crystal packing.

The use of anomalous scattering from the bromine atoms can also be a powerful tool in resolving phase problems during structure determination, a technique particularly useful for complex biomolecules containing brominated fragments. chemspider.com

Vibrational Spectroscopy Investigations for Functional Group Identification (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.

For this compound, the FTIR spectrum would be dominated by a few key absorption bands characteristic of its structure. Although a specific spectrum for this compound is not publicly cataloged, the spectrum of the closely related bromoacetyl bromide provides a strong basis for prediction. nist.govnist.govchemicalbook.com The most prominent feature would be the very strong and sharp absorption band corresponding to the carbonyl (C=O) group of the acyl bromide. Due to the electronegativity of the attached bromine atoms, this stretching vibration is expected to appear at a high wavenumber. Other key vibrations include the C-Br and C-H stretches.

Below is a table of expected characteristic FTIR absorption bands for this compound, based on data from analogous compounds. docbrown.infodocbrown.info

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | ~1780 - 1815 | Strong, Sharp |

| C-H | Stretch | ~2950 - 3050 | Weak to Medium |

| C-Br (Acyl) | Stretch | ~800 - 850 | Medium |

| C-Br (Alkyl) | Stretch | ~550 - 690 | Medium to Strong |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bending and skeletal vibrations unique to the molecule, which can be used for definitive identification when compared against a reference spectrum. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon and proton frameworks of a molecule. It provides detailed information about the chemical environment, connectivity, and quantity of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: In the case of this compound (CHBr₂COBr), the proton NMR spectrum would be exceedingly simple, showing a single signal (a singlet) for the one proton. The chemical shift of this proton would be significantly influenced by the three adjacent bromine atoms (two on the alpha-carbon and one on the carbonyl carbon). These electronegative atoms deshield the proton, causing its resonance to appear far downfield. For comparison, the two protons in bromoacetyl bromide (CH₂BrCOBr) appear as a singlet around 4.37 ppm. chemicalbook.comchemicalbook.com The additional bromine atom in this compound would shift this signal even further downfield.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would display two distinct signals, one for the carbonyl carbon and one for the alpha-carbon (CHBr₂).

Carbonyl Carbon (C=O): This carbon is in a highly deshielded environment due to the double bond to oxygen and the single bond to a bromine atom. It is expected to appear in the typical range for acyl halides, generally between 160-180 ppm.

Alpha-Carbon (CHBr₂): This carbon is bonded to two bromine atoms and the carbonyl group. The high electronegativity of the two bromine atoms would cause a significant downfield shift. For comparison, the single-brominated alpha-carbon in bromoacetyl bromide appears around 34 ppm, while the two carbons in 1,1-dibromoethane (B1583053) are at approximately 36 ppm and 29 ppm. chemicalbook.comchemicalbook.com Therefore, the CHBr₂ carbon in this compound is expected to be further downfield.

The table below summarizes the predicted NMR data for this compound.

| Nucleus | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H | CHBr₂ | > 4.5 | Singlet | 1H |

| ¹³C | C HBr₂ | > 40 | Singlet | 1C |

| ¹³C | C =O | ~160 - 180 | Singlet | 1C |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₂HBr₃O), the molecular ion peak would be a crucial piece of information. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A molecule containing three bromine atoms, like this compound, will therefore exhibit a characteristic cluster of molecular ion peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio of approximately 1:3:3:1. This isotopic pattern is a definitive signature for a tribrominated compound.

The calculated monoisotopic mass of this compound is approximately 277.75 Da. nih.gov The mass spectrum would show a cluster of peaks around this value.

Expected Fragmentation Pattern: Acyl halides are prone to fragmentation via cleavage of the acyl-halogen bond and alpha-cleavage. Key expected fragments for this compound include:

[M - Br]⁺: Loss of the acyl bromide bromine, leading to the [C₂HBr₂O]⁺ ion. This fragment would still show a 1:2:1 isotopic pattern for two bromines.

[BrC=O]⁺: Cleavage of the C-C bond could yield the bromo-carbonyl cation, which would show a 1:1 isotopic pattern for one bromine.

[CHBr₂]⁺: The alternative C-C cleavage would produce the dibromomethyl cation, showing a 1:2:1 pattern.

The fragmentation of the closely related bromoacetyl bromide shows a top peak at m/z 121, corresponding to the [C₂H₂BrO]⁺ fragment. nih.govchemicalbook.com

| Ion Fragment | Description | Expected m/z (using ⁷⁹Br) | Isotopic Pattern |

| [C₂HBr₃O]⁺ | Molecular Ion (M⁺) | 278 | 1:3:3:1 |

| [C₂HBr₂O]⁺ | Loss of Br from acyl group | 199 | 1:2:1 |

| [CHBr₂]⁺ | Alpha-cleavage | 171 | 1:2:1 |

| [BrCO]⁺ | Alpha-cleavage | 107 | 1:1 |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals.

Simple alkyl halides and acyl halides typically exhibit weak absorptions in the UV region corresponding to n → σ* transitions. In this compound, the non-bonding electrons (n) are located on the oxygen and bromine atoms, while the anti-bonding orbitals (σ) are associated with the C-Br and C=O bonds. The carbonyl group also has a π anti-bonding orbital, allowing for n → π* transitions.

Specific UV-Vis spectral data for this compound is not documented. However, general principles and data from related compounds can provide an estimation. The strong UV absorption of the bromide ion in aqueous solution occurs around 194 nm but can be red-shifted by its environment. nih.gov The absorption spectrum of bromine gas (Br₂) shows peaks between 200 and 750 nm. researchgate.net For this compound, the electronic transitions are expected to be weak and occur at the lower end of the typical UV-Vis range (around 200-300 nm). These transitions are generally of low intensity because they are often symmetry-forbidden, though they can become weakly allowed through molecular vibrations (vibronic coupling). ufg.br

Expected Electronic Transitions:

n → σ:* Excitation of a non-bonding electron from a bromine or oxygen atom to an anti-bonding sigma orbital.

n → π:* Excitation of a non-bonding electron from the carbonyl oxygen to the anti-bonding pi orbital of the C=O group.

These absorptions are typically broad and may not be as useful for detailed structural identification as NMR or IR, but they confirm the presence of chromophores like the carbonyl and C-Br groups.

Computational and Theoretical Studies of Dibromoacetyl Bromide and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a prominent method for calculating the molecular geometry and electronic properties of chemical compounds. For dibromoacetyl bromide, DFT calculations, likely using a functional like B3LYP combined with a suitable basis set such as 6-311G++(d,p), would be employed to determine its optimized molecular structure.

These calculations would yield crucial data on bond lengths (C-C, C=O, C-Br, C-H) and bond angles, providing a detailed three-dimensional representation of the molecule. The results of these calculations are fundamental for understanding the molecule's stability and reactivity. While specific data for this compound is not present in the searched literature, a hypothetical data table based on such a study is presented below.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C | Value | |

| C=O | Value | |

| C-Br (acetyl) | Value | |

| C-Br (bromide) | Value | |

| C-H | Value | |

| O=C-C | Value | |

| Br-C-C | Value | |

| H-C-C | Value | |

| C-C-Br (bromide) | Value | |

| (Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.) |

Analysis of Intermolecular Interactions in Crystalline and Solution Phases

The interactions between this compound molecules in both solid (crystalline) and liquid (solution) states are critical for understanding its bulk properties.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. This method defines the space occupied by a molecule in a crystal and allows for the mapping of various properties onto this surface, such as the normalized contact distance (dnorm). Red spots on the dnorm map indicate close contacts, highlighting significant non-covalent interactions.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Contribution (%) |

| Br···Br | Value |

| Br···O | Value |

| Br···H | Value |

| H···H | Value |

| C···H | Value |

| O···H | Value |

| (Note: The values in this table are hypothetical and would be derived from a Hirshfeld analysis of the crystal structure.) |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. QTAIM analysis identifies critical points in the electron density, including bond critical points (BCPs) that signify the existence of a chemical bond.

By analyzing the properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), one can characterize the nature of the chemical bonds. For instance, a negative Laplacian is indicative of a covalent bond, while a positive Laplacian suggests a closed-shell interaction, such as an ionic bond or a van der Waals interaction. In the context of this compound, QTAIM would be used to characterize the covalent C-Br and C=O bonds, as well as any potential intramolecular and intermolecular non-covalent interactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Density Distribution and Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for predicting chemical reactivity, as they illustrate the charge distribution and identify electron-rich and electron-poor regions.

In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen, indicating its nucleophilic character, and positive potentials around the bromine atoms and the acidic proton, highlighting their electrophilic nature. This information is crucial for understanding the molecule's role as a brominating agent.

Mulliken Population Analysis for Charge Transfer Characteristics

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. This analysis provides insight into the distribution of electrons and the charge transfer that occurs upon bond formation. While known to be basis set dependent, it remains a widely used tool for a qualitative understanding of charge distribution.

For this compound, a Mulliken population analysis would assign partial charges to each atom (C, H, O, Br). This data would quantify the electron-withdrawing effects of the bromine atoms and the carbonyl group, providing a clearer picture of the electronic environment of the molecule. This information complements the qualitative insights gained from MEP analysis and helps in understanding the molecule's reactivity.

Table 3: Hypothetical Mulliken Partial Atomic Charges for this compound

| Atom | Partial Charge (e) |

| C (carbonyl) | Value |

| C (alpha) | Value |

| O | Value |

| Br (acetyl 1) | Value |

| Br (acetyl 2) | Value |

| Br (bromide) | Value |

| H | Value |

| (Note: The values in this table are placeholders and would be obtained from a Mulliken population analysis calculation.) |

Future Research Directions and Unexplored Avenues for Dibromoacetyl Bromide Chemistry

Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency

The development of efficient catalytic systems is paramount for advancing the utility of dibromoacetyl bromide in organic synthesis. Current synthetic methods often rely on stoichiometric reagents, which can lead to significant waste and purification challenges. Future research should focus on catalytic approaches to improve reaction efficiency, selectivity, and sustainability.

One promising avenue is the exploration of transition metal catalysis. For instance, a novel and efficient one-pot transformation of various aliphatic carbonyl compounds into the corresponding dibromoalkenes has been described using a copper(I) chloride catalyst. nih.gov This reaction proceeds under mild conditions with good to high yields, demonstrating the potential of catalytic systems in manipulating dibromo-functionalized compounds. nih.gov Future work could expand on this by investigating other metal catalysts, such as palladium, nickel, or iron, for cross-coupling reactions involving the dibromoacetyl moiety. The development of chiral catalysts could also enable enantioselective transformations, providing access to optically active building blocks for pharmaceuticals and other fine chemicals.

Table 1: Potential Catalytic Systems for this compound Chemistry

| Catalyst Type | Potential Reaction | Desired Outcome |

| Copper(I) Halides | Olefination of carbonyls | Efficient synthesis of dibromoalkenes |

| Palladium Complexes | Cross-coupling reactions | Formation of C-C and C-heteroatom bonds |

| Chiral Lewis Acids | Asymmetric alkylations | Enantioselective introduction of the dibromoacetyl group |

| Organocatalysts | Nucleophilic additions | Metal-free, environmentally benign transformations |

Investigation of Green Chemistry Principles in this compound Synthesis and Application

The principles of green chemistry offer a framework for developing more environmentally benign chemical processes. The high reactivity of this compound, while synthetically useful, also presents challenges in terms of handling and potential environmental impact due to its decomposition in the presence of moisture. Future research should aim to integrate green chemistry principles into both the synthesis and application of this compound.

Key areas for investigation include:

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Renewable Feedstocks: Investigating the potential for synthesizing this compound or its precursors from renewable resources.

Catalytic Processes: As mentioned previously, the development of catalytic reactions is a cornerstone of green chemistry, reducing the need for stoichiometric and often hazardous reagents. nih.gov

By focusing on these areas, chemists can develop synthetic routes that are not only efficient but also minimize their environmental footprint.

Exploration of New Chemical Reactivity and Mechanistic Pathways

A thorough understanding of the reactivity and reaction mechanisms of this compound is crucial for its effective application. While it is known to be a highly reactive acyl bromide used as an acylating and alkylating agent, detailed mechanistic studies are lacking. Future research should focus on elucidating the intricate details of its reactions.

For example, the bromate-bromide reaction, which involves the formation of bromine, has been shown to have a complex kinetic behavior with a six-term rate law. nih.gov Similar detailed kinetic and mechanistic studies on the reactions of this compound would provide invaluable insights. This could involve:

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction intermediates and transition states.

Spectroscopic Studies: Employing techniques like NMR, IR, and mass spectrometry to identify and characterize reaction intermediates and products.

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, rate constants, and activation parameters.

Uncovering novel reactivity, such as unexpected cyclization reactions or rearrangements, could open up new synthetic possibilities for creating complex molecular architectures.

Computational Design and Prediction of Novel Molecular Architectures Incorporating Dibromoacetyl Groups

Computational chemistry has emerged as a powerful tool for the in silico design and prediction of molecular properties. zib.demdpi.commdpi.com This approach can significantly accelerate the discovery of new molecules with desired functionalities by screening vast virtual libraries of compounds before undertaking expensive and time-consuming experimental synthesis.

Future research in this area could involve:

Quantitative Structure-Activity Relationship (QSAR) models: Developing models to predict the biological activity or material properties of compounds containing the dibromoacetyl group. mdpi.comnih.gov

Molecular Docking: Simulating the interaction of dibromoacetyl-containing molecules with biological targets, such as enzymes or receptors, to design new drug candidates. mdpi.com

Generative Molecular Design: Using artificial intelligence and machine learning algorithms to generate novel molecular structures with optimized properties. nih.gov

By leveraging computational tools, researchers can rationally design new materials and therapeutic agents that incorporate the unique chemical features of the dibromoacetyl group.

Integration into Advanced Materials Science Research (Inferred)

The introduction of bromine atoms into a molecule can significantly alter its physical and chemical properties, making the dibromoacetyl group a potentially valuable building block for advanced materials. While specific research on this compound in materials science is limited, we can infer potential applications based on the known properties of related bromo-organic compounds. nih.gov

Future research directions could include:

Flame-Retardant Polymers: Brominated compounds are well-known for their flame-retardant properties. Incorporating this compound as a monomer or a post-polymerization modification agent could lead to the development of new fire-resistant materials. multichemexports.com

Functional Polymers: The reactive nature of the acyl bromide and the carbon-bromine bonds allows for the functionalization of polymers to create materials with tailored properties for applications in coatings, adhesives, and sealants.

Organic Electronics: The presence of heavy bromine atoms can influence the electronic properties of organic molecules. Investigating the use of dibromoacetyl-containing compounds in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) is a promising area of exploration.

Table 2: Potential Applications of this compound in Advanced Materials

| Material Type | Potential Role of Dibromoacetyl Group | Desired Property |

| Polymers | Monomer or functionalizing agent | Enhanced flame retardancy, tailored surface properties |

| Organic Semiconductors | Component of π-conjugated systems | Modified electronic properties for device applications |

| Biomaterials | Reactive handle for surface modification | Covalent attachment of biomolecules |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for synthetic chemists and materials scientists.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing rx,rx-Dibromoacetanilide using Dibromoacetyl bromide?

- Methodological Answer : A standard synthesis involves reacting this compound (6 mL) with aniline (15 g) in benzene (150 mL) at 50–60°C for 1 hour, using potassium carbonate (15 g) as a base. The product is isolated via crystallization from ethanol, yielding 64% of colorless plates with a melting point of 138–139°C. This procedure emphasizes the importance of temperature control and stoichiometric ratios to maximize yield .

Q. How can this compound-derived compounds be purified for structural analysis?

- Methodological Answer : Recrystallization from ethanol is effective for purifying rx,rx-Dibromoacetanilide, as demonstrated by the removal of unreacted precursors and byproducts. For brominated intermediates, column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or distillation under reduced pressure may be required, depending on polarity and thermal stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Avoid inhalation, skin contact, and eye exposure. Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with sodium bicarbonate and dispose of waste via halogenated solvent protocols. While specific data for this compound are limited, these protocols align with general brominated acyl bromide handling .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in Dibromoacetyl-containing complexes?

- Methodological Answer : In crystallographic studies of Dibromoacetyl moieties, anomalous difference maps can identify bromine positions. For example, refinement of the dibromoacetyl group in BRM (a brominated ligand) revealed unresolved electron density for aromatic groups, suggesting multiple conformers. High-resolution data (≤1.9 Å) and iterative refinement are essential to model dynamic regions, though some ambiguities may persist due to low occupancy .

Q. What analytical techniques distinguish this compound’s reactivity in nucleophilic substitution vs. acylation reactions?

- Methodological Answer : Kinetic studies using NMR or IR spectroscopy can track reaction pathways. For example, monitoring the disappearance of the acyl bromide carbonyl peak (~1750 cm⁻¹) in acetonitrile-d₃ under varying nucleophile concentrations (e.g., amines vs. alcohols) reveals rate constants. Competitive experiments with deuterated solvents further elucidate solvent effects on mechanism .

Q. How does ionic strength influence the stability of this compound-derived intermediates in aqueous systems?

- Methodological Answer : Bromide ion release during hydrolysis can be quantified via ion chromatography or potentiometric titration. At low ionic strength (µ < 0.01 M), electrostatic repulsion between bromide ions accelerates decomposition. Adjusting µ with NaCl or studying pH-dependent degradation (e.g., using UV-Vis spectroscopy at 280 nm) provides insights into stability thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.